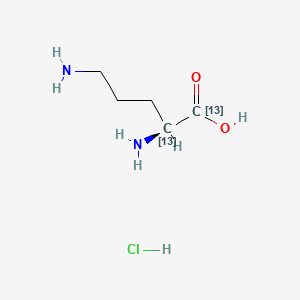

L-Ornithine-1,2-13C2 (hydrochloride)

Description

Rationale for Site-Specific ¹³C-Labeling at C1 and C2 Positions

The strategic placement of ¹³C labels at the C1 (carboxyl carbon) and C2 (alpha-carbon) positions of L-ornithine is critical for dissecting its specific metabolic fates. L-ornithine is a hub molecule that can be directed into several key pathways, and the atoms at these positions undergo distinct transformations depending on the pathway taken.

Polyamine Synthesis: One of the primary fates of ornithine is its conversion to polyamines (putrescine, spermidine, and spermine), which are essential for cell growth and proliferation. creative-proteomics.commetwarebio.com This pathway is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the removal of the carboxyl group (C1) from ornithine to produce putrescine. creative-proteomics.comnih.gov By using L-Ornithine-1,2-¹³C₂, researchers can trace this crucial step. The loss of the ¹³C label from the C1 position upon conversion to putrescine provides a direct measure of ODC activity. The remaining ¹³C label at the former C2 position can then be tracked as it is incorporated into the polyamine backbone.

Proline and Glutamate (B1630785) Synthesis: Ornithine can also be converted to glutamate and proline. This occurs via the enzyme ornithine aminotransferase (OAT), which transfers the δ-amino group, leading to the formation of glutamate-γ-semialdehyde. researchgate.net This intermediate exists in equilibrium with Δ¹-pyrroline-5-carboxylate (P5C), which can then be converted to either proline or glutamate. researchgate.net Tracking the ¹³C labels from the C1 and C2 positions of ornithine through this pathway allows researchers to quantify the flux towards the synthesis of these other amino acids. For instance, studies in pancreatic cancer have used labeled glutamine to trace its contribution to ornithine and subsequent polyamine synthesis via the OAT pathway. nih.gov

By labeling both the C1 and C2 positions, investigators can simultaneously monitor multiple metabolic branches originating from ornithine, providing a more complete picture of its catabolism and anabolic use within the cell.

Overview of L-Ornithine's Central Role in Biological Systems for Research Purposes

L-Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation, but it plays a vital role in several critical metabolic processes, making it a key target for biochemical research. creative-proteomics.comwikipedia.org

Urea (B33335) Cycle: L-Ornithine is a central intermediary in the urea cycle, the primary pathway in mammals for detoxifying ammonia (B1221849)—a toxic byproduct of amino acid catabolism—by converting it into urea for excretion. wikipedia.orgsigmaaldrich.com In this cycle, ornithine acts as a carrier, accepting a carbamoyl (B1232498) group to form citrulline, and is regenerated when arginase cleaves arginine to produce urea and ornithine. wikipedia.org Its role is so critical that the pathway is sometimes called the ornithine cycle. sigmaaldrich.com

Precursor for Biosynthesis: Beyond the urea cycle, L-ornithine serves as a precursor for the synthesis of other important molecules. It is a direct precursor for polyamines like putrescine, spermidine, and spermine, which are crucial for cell division, DNA stabilization, and protein synthesis. creative-proteomics.commetwarebio.com It can also be converted to other amino acids, including proline and glutamate. sigmaaldrich.comscbt.com

Nitric Oxide (NO) Synthesis: The metabolism of ornithine is interconnected with that of arginine, the substrate for nitric oxide synthase (NOS). metwarebio.com By influencing the availability of arginine, ornithine metabolism can indirectly regulate the synthesis of nitric oxide, a key signaling molecule. metwarebio.com

The multifaceted roles of L-ornithine in nitrogen metabolism, cell proliferation, and biosynthesis make it a molecule of significant research interest in health and disease, from liver function and muscle metabolism to cancer research. metwarebio.comnih.govnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClN2O2 |

|---|---|

Molecular Weight |

170.61 g/mol |

IUPAC Name |

(2S)-2,5-diamino(1,2-13C2)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i4+1,5+1; |

InChI Key |

GGTYBZJRPHEQDG-GSAMYSAMSA-N |

Isomeric SMILES |

C(C[13C@@H]([13C](=O)O)N)CN.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment for L Ornithine 1,2 13c2 Hydrochloride

Precursor Selection and Biosynthetic Routes for ¹³C Enrichment

Biosynthetic approaches to producing isotopically labeled amino acids leverage the metabolic pathways of microorganisms. nih.gov For L-Ornithine-1,2-¹³C₂, this would involve providing a ¹³C-labeled precursor that is efficiently converted into L-ornithine with the desired labeling pattern. In many microorganisms, L-ornithine is synthesized from L-glutamate. nih.govresearchgate.net Therefore, the selection of an appropriate ¹³C-labeled glutamate (B1630785) precursor is a key consideration.

To achieve labeling at the C1 and C2 positions of L-ornithine, a specifically labeled L-glutamate, such as L-glutamate-1,2-¹³C₂, could serve as a direct precursor. The biosynthetic pathway involves the acetylation of the amino group of glutamate, followed by a series of enzymatic reactions including phosphorylation, reduction, and transamination to yield N-acetylornithine, which is then deacetylated to form L-ornithine.

Alternatively, microorganisms can be cultured on a medium containing a simpler ¹³C-labeled carbon source, such as [1,2-¹³C₂]-glucose. The bacterium's metabolic machinery would then break down the labeled glucose and incorporate the ¹³C atoms into various metabolites, including L-ornithine. However, this approach can lead to a scrambling of the isotope label, resulting in a variety of isotopologues rather than the specific L-Ornithine-1,2-¹³C₂. Careful selection of microbial strains with specific metabolic pathway activities can help to maximize the yield of the desired labeled compound. nih.gov

Table 1: Examples of ¹³C-Labeled Precursors for Biosynthetic Routes

| Precursor Compound | Resulting Labeled Positions in L-Ornithine (Predicted) | Notes |

| L-Glutamate-1,2-¹³C₂ | 1, 2 | Direct precursor, leading to specific labeling. |

| [1,2-¹³C₂]-Glucose | Variable | Can result in labeling at multiple positions due to metabolic scrambling. |

| [U-¹³C₆]-Glucose | 1, 2, 3, 4, 5 | Uniform labeling across the entire carbon skeleton. |

Chemical Synthesis Approaches for Positional ¹³C-Labeling

One potential synthetic route could start from a ¹³C-labeled precursor that can be elaborated into the ornithine backbone. For example, a Strecker synthesis could be adapted using a [1,2-¹³C₂]-labeled aldehyde as a starting material. This would involve the reaction of the labeled aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis to yield the racemic amino acid, which would then require resolution to obtain the desired L-enantiomer.

Another approach could involve the use of a chiral auxiliary, such as a bislactim ether, which can be alkylated with a ¹³C-labeled electrophile. Subsequent hydrolysis of the auxiliary would yield the desired L-amino acid with the ¹³C label incorporated at a specific position. To achieve labeling at both the C1 and C2 positions, a starting material that already contains these labeled carbons in the correct arrangement would be necessary.

A plausible, though not explicitly documented, route could involve the conversion of L-arginine to L-ornithine. If a method to synthesize L-arginine with ¹³C labels at the corresponding positions that become C1 and C2 of ornithine is available, then enzymatic or chemical hydrolysis of the guanidino group could yield L-Ornithine-1,2-¹³C₂. google.com

Isotopic Purity Assessment and Verification Methods

The isotopic purity of L-Ornithine-1,2-¹³C₂ (hydrochloride) is a critical parameter for its use in quantitative studies. Mass spectrometry (MS) is the primary technique for determining isotopic enrichment. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the isotopologues of the compound. nih.gov

The general procedure for assessing isotopic purity by MS involves the following steps:

Analysis of the Unlabeled Standard: An unlabeled standard of L-ornithine hydrochloride is analyzed to determine its natural isotopic distribution.

Analysis of the Labeled Compound: The L-Ornithine-1,2-¹³C₂ (hydrochloride) sample is analyzed under the same conditions.

Comparison of Isotopic Distributions: The mass spectrum of the labeled compound will show a shift in the molecular ion peak corresponding to the incorporation of two ¹³C atoms (an increase of approximately 2 Da). The relative intensities of the M+0, M+1, M+2, etc., peaks are used to calculate the isotopic enrichment.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for this analysis. nih.govucdavis.edu For GC-MS analysis, the amino acid is typically derivatized to increase its volatility.

Table 2: Hypothetical Mass Spectrometry Data for Isotopic Purity Assessment

| Ion | Expected m/z (Unlabeled L-Ornithine) | Expected m/z (L-Ornithine-1,2-¹³C₂) | Relative Abundance (%) |

| [M+H]⁺ | 133.102 | 135.109 | >99% for the labeled species in a high-purity sample |

| Fragment 1 | 70.065 | 70.065 or 72.072 | Dependent on fragmentation pathway |

| Fragment 2 | 84.081 | 84.081 or 86.088 | Dependent on fragmentation pathway |

Characterization of L-Ornithine-1,2-13C2 (hydrochloride) for Research Purity

Beyond isotopic purity, the chemical and stereochemical purity of L-Ornithine-1,2-¹³C₂ (hydrochloride) must be confirmed to ensure its suitability for research applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this characterization. nih.govsteelyardanalytics.com

¹H NMR Spectroscopy: The proton NMR spectrum of the labeled compound should be consistent with the structure of L-ornithine, although subtle changes in splitting patterns may be observed for protons attached to the ¹³C-labeled carbons due to ¹H-¹³C coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct evidence of the isotopic labeling. The signals for the C1 and C2 carbons will be significantly enhanced in intensity compared to the other carbon signals. The chemical shifts of these carbons will be indicative of their chemical environment.

Table 3: Expected ¹³C NMR Chemical Shifts for L-Ornithine

| Carbon Atom | Expected Chemical Shift (ppm) in D₂O | Notes |

| C1 (carboxyl) | ~175 | Signal intensity will be significantly enhanced in the labeled compound. |

| C2 (alpha-carbon) | ~55 | Signal intensity will be significantly enhanced in the labeled compound. |

| C3 | ~28 | Natural abundance signal. |

| C4 | ~24 | Natural abundance signal. |

| C5 | ~40 | Natural abundance signal. |

Advanced Analytical Methodologies for L Ornithine 1,2 13c2 Hydrochloride and Its Metabolites

Mass Spectrometry-Based Techniques for Isotopic Profiling

Mass spectrometry (MS) stands as a cornerstone for metabolomic research, offering unparalleled sensitivity and selectivity. When coupled with chromatographic separation, it becomes a formidable tool for resolving complex biological mixtures and tracing the fate of isotopically labeled molecules like L-Ornithine-1,2-¹³C₂.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. researchgate.net To make non-volatile metabolites like amino acids amenable to GC analysis, a derivatization step is necessary to increase their volatility and thermal stability. ucdavis.edunih.gov Common derivatization methods include the formation of N-acetyl methyl esters (NACME) or trimethylsilyl (B98337) (TMS) derivatives. ucdavis.edumdpi.com

In the context of ¹³C-labeled studies, GC-MS can effectively separate and detect labeled metabolites. The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z), and the incorporation of ¹³C atoms from L-Ornithine-1,2-¹³C₂ into its metabolites results in a predictable mass shift in the resulting fragments. This allows for the differentiation between labeled and unlabeled species. For instance, the conversion of arginine to ornithine upon trimethylsilylation has been demonstrated, with both compounds yielding identical mass spectra corresponding to N, N' O - tris (trimethylsilyl)ornithine. researchgate.net However, it's important to note that some derivatization procedures can be harsh; for example, acidic conditions can convert citrulline to ornithine and homocitrulline to lysine, which must be considered during method development. nih.gov

Recent advancements have focused on using GC-MS to determine positional ¹³C-enrichments by analyzing multiple fragments of a derivatized metabolite. mdpi.com While this approach can provide detailed insights into metabolic pathways, it is susceptible to analytical biases depending on the fragments chosen for calculation. mdpi.com Therefore, careful validation using standards with known isotopic distributions is crucial. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for comprehensive metabolomics due to its applicability to a wide range of non-volatile and thermally labile compounds without the need for derivatization. youtube.com This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. bevital.no

For the analysis of L-Ornithine-1,2-¹³C₂ and its metabolites, various LC methods can be employed, including reversed-phase, ion-pairing, and hydrophilic interaction chromatography (HILIC). mycompounddiscoverer.comnih.gov HILIC is particularly well-suited for the separation of polar compounds like amino acids. nih.goviu.edu

In an LC-MS/MS system, the first mass spectrometer (MS1) selects the precursor ion (the intact labeled metabolite), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and is widely used for quantitative analysis. The use of stable isotope-labeled internal standards, such as D₆-ornithine-lactam, is crucial for accurate quantification. nih.gov

| Parameter | Description | Example Application |

|---|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of ornithine and its metabolites in human plasma. nih.goviu.edu |

| Ionization | Electrospray Ionization (ESI) | Generation of ions from polar metabolites like amino acids. nih.gov |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) | Selective detection and quantification of specific metabolite transitions. bevital.no |

| Internal Standard | Stable isotope-labeled analog (e.g., D₆-ornithine-lactam) | Correction for matrix effects and variations in instrument response. nih.gov |

High-Resolution Mass Spectrometry (HRMS) and Ultra-High-Resolution Mass Spectrometry (UHRMS) in Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) and Ultra-High-Resolution Mass Spectrometry (UHRMS) provide highly accurate mass measurements, which are invaluable for the identification of unknown metabolites. nih.gov Unlike nominal mass instruments, HRMS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov This capability is crucial in complex biological samples where multiple metabolites may have very similar masses.

When analyzing the metabolome of cells or tissues treated with L-Ornithine-1,2-¹³C₂, HRMS can precisely determine the mass of a potential metabolite, allowing for the calculation of its elemental formula. nih.gov The presence of the ¹³C label further aids in identification by creating a characteristic isotopic pattern. nih.gov Techniques like Isotopic Ratio Outlier Analysis (IROA), which uses a mixture of samples labeled with different percentages of ¹³C, can help differentiate true biological signals from background noise and determine the number of carbon atoms in a metabolite. nih.govfrontiersin.org

UHRMS, often achieved with instruments like the Orbitrap mass analyzer, offers even greater resolving power, enabling the separation of isotopologues with very small mass differences. mycompounddiscoverer.comfrontiersin.org This is particularly beneficial when analyzing metabolites that have incorporated multiple ¹³C atoms, as it allows for a more detailed characterization of the isotopic distribution. mycompounddiscoverer.com

Quantitative Analysis and Isotope Ratio Mass Spectrometry (IRMS) Principles

Quantitative analysis in isotope tracing studies aims to determine the extent of ¹³C incorporation into metabolites. This can be achieved by measuring the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) of a given metabolite. nih.gov The resulting mass distribution vector (MDV) provides a fingerprint of the metabolic pathways that have been active. nih.gov

Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with gas chromatography-combustion (GC-C-IRMS), is a highly precise technique for measuring isotope ratios. ucdavis.edunih.gov In this method, the effluent from the GC column is combusted, converting the organic compounds into CO₂ gas. The IRMS then measures the ratio of ¹³CO₂ to ¹²CO₂ with very high precision. ucdavis.edu This technique is especially powerful for studies at low levels of isotopic enrichment. nih.govresearchgate.net However, it is important to account for kinetic isotope effects, which can influence reaction rates and alter the natural abundance of isotopes. nih.gov

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| LC-MS/MS (SRM/MRM) | Selection and fragmentation of specific precursor-product ion transitions. | High sensitivity and specificity for targeted quantification. bevital.no | Requires prior knowledge of the metabolites and their fragmentation patterns. |

| HRMS | Accurate mass measurement to determine elemental composition. nih.gov | Enables untargeted analysis and identification of unknowns. nih.gov | Data analysis can be complex. |

| GC-C-IRMS | Combustion of separated compounds to CO₂ for high-precision isotope ratio measurement. ucdavis.edu | Extremely high precision for isotope ratio analysis, ideal for low enrichment levels. nih.govresearchgate.net | Provides bulk isotope ratio, not positional information within the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules. In the context of isotope tracing, NMR is particularly valuable for determining the specific position of ¹³C labels within a metabolite.

¹³C NMR Spectroscopy for Positional Isomer Analysis

¹³C NMR spectroscopy directly detects the ¹³C nucleus, providing a distinct signal for each carbon atom in a unique chemical environment. spectralservice.de This makes it an excellent tool for positional isomer analysis, as it can unambiguously determine which carbon atoms in a metabolite have been enriched with ¹³C from L-Ornithine-1,2-¹³C₂. nih.gov The greater spectral dispersion of ¹³C NMR compared to ¹H NMR often leads to less signal overlap and more robust metabolite identification. frontiersin.org

While the low natural abundance and lower gyromagnetic ratio of ¹³C make it less sensitive than ¹H, isotopic labeling significantly enhances the ¹³C signal. frontiersin.org For complex mixtures, two-dimensional (2D) NMR experiments such as HSQC and HMBC can be used to correlate ¹³C signals with those of attached protons, aiding in the assignment of resonances. spectralservice.de Furthermore, advanced techniques like INADEQUATE can provide direct ¹³C-¹³C correlation spectra, revealing the carbon framework of metabolites. nih.govfrontiersin.org

The ability of ¹³C NMR to provide direct quantitative positional information on the ¹³C labeling status of carbon atoms is a key advantage for metabolic flux analysis. nih.gov This detailed information can help to resolve complex metabolic pathways and provide a more complete picture of cellular metabolism.

Heteronuclear NMR Experiments (e.g., 1H-13C HSQC) for Structural and Dynamic Studies

Heteronuclear Nuclear Magnetic Resonance (NMR) experiments are powerful, non-invasive methods for determining the three-dimensional structure and dynamics of molecules in solution. For isotopically labeled compounds like L-Ornithine-1,2-13C2, these techniques offer unparalleled insight into molecular behavior.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of 2D NMR spectroscopy. It correlates the chemical shifts of protons (¹H) with the chemical shifts of directly attached heteronuclei, which, in this case, are the enriched carbon-13 (¹³C) atoms. The specific labeling at the C1 and C2 positions of the L-ornithine molecule provides a significant advantage. In a ¹H-¹³C HSQC spectrum, strong and unambiguous signals, or cross-peaks, will appear at the coordinates corresponding to the chemical shifts of the protons attached to ¹³C1 and ¹³C2 and the carbons themselves.

This specificity is invaluable for several reasons:

Spectral Resolution: Standard one-dimensional (1D) ¹H NMR spectra of complex biological samples often suffer from severe signal overlap, making it difficult to identify individual metabolites. nih.gov The 2D HSQC experiment spreads the signals out into a second dimension (the ¹³C chemical shift), dramatically improving resolution and allowing for the clear identification of the labeled ornithine even in a complex mixture. nih.govnih.gov

Structural Confirmation: The presence and position of the HSQC cross-peaks serve as a definitive fingerprint for the labeled positions, confirming the structural integrity of the L-Ornithine-1,2-¹³C₂ molecule. nih.gov Any changes in the chemical environment of these specific carbon atoms due to binding events or conformational changes would be reflected in shifts of the corresponding cross-peaks, providing information on molecular interactions and dynamics.

Metabolic Tracing: When L-Ornithine-1,2-¹³C₂ is introduced into a biological system, the ¹³C label is transferred to its metabolic products. By acquiring HSQC spectra over time, researchers can track the appearance of new cross-peaks corresponding to metabolites containing the ¹³C1 and/or ¹³C2 atoms, allowing for the direct observation and elucidation of metabolic pathways.

| Parameter | Description | Advantage for L-Ornithine-1,2-¹³C₂ Analysis |

| Technique | 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) | Correlates protons directly bonded to ¹³C atoms. |

| ¹³C Enrichment | Isotopic labeling at C1 and C2 positions | Generates highly specific and strong signals, acting as a unique identifier. |

| Spectral Resolution | Spreads signals over two dimensions (¹H and ¹³C) | Drastically reduces signal overlap common in complex biological samples, simplifying analysis. nih.gov |

| Structural Information | Chemical shifts are sensitive to the local electronic environment | Provides a detailed fingerprint of the molecule and allows for the study of conformational changes and molecular interactions. nih.gov |

Hyperpolarized NMR Techniques in Metabolic Research

Standard ¹³C NMR spectroscopy is inherently insensitive due to the low natural abundance (1.1%) and small gyromagnetic ratio of the ¹³C nucleus. Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (dDNP), overcome this limitation by dramatically, albeit temporarily, increasing the polarization of ¹³C nuclei. This process can boost the NMR signal by more than 10,000 to 100,000-fold, enabling real-time, non-radioactive monitoring of metabolic processes in living cells, tissues, and even whole organisms. youtube.commriquestions.com

The application of hyperpolarization to L-Ornithine-1,2-¹³C₂ (hydrochloride) opens the door to highly sensitive, real-time metabolic flux analysis. nih.gov The process involves:

Sample Preparation: The ¹³C-labeled compound is mixed in a glassing matrix with a stable radical.

Hyperpolarization: The sample is cooled to cryogenic temperatures (~1.4 K) and irradiated with microwaves in a strong magnetic field. This transfers the high polarization of the electron spins of the radical to the ¹³C nuclei of the ornithine.

Dissolution: The hyperpolarized solid sample is rapidly dissolved with a heated, biocompatible buffer to create an injectable solution at a physiological temperature and pH. mriquestions.com

Injection and Detection: The solution is injected, and the metabolic fate of the hyperpolarized L-Ornithine-1,2-¹³C₂ is monitored in real-time using specialized NMR or MRI sequences.

Using this approach, researchers can directly observe the flux of ornithine through critical metabolic pathways, such as the urea (B33335) cycle or polyamine synthesis. nih.gov The conversion of hyperpolarized L-Ornithine-1,2-¹³C₂ into metabolites like citrulline, arginine, or polyamines can be detected and quantified within seconds of injection, providing a dynamic snapshot of metabolic activity that is inaccessible with conventional methods. nih.gov

| Stage | Description | Key Benefit |

| Hyperpolarization | The ¹³C nuclei in L-Ornithine-1,2-¹³C₂ are aligned to a very high degree using dDNP. | Achieves a signal enhancement of >10,000-fold. mriquestions.com |

| Real-Time Monitoring | The metabolic conversion of the hyperpolarized tracer is observed immediately following administration. | Allows for the measurement of dynamic metabolic fluxes in vivo. nih.govnih.gov |

| Pathway Analysis | The appearance of ¹³C label in downstream products (e.g., citrulline, polyamines) is tracked. | Provides specific, pathway-level information on ornithine metabolism. |

| Non-Radioactive | The technique uses a stable isotope (¹³C). | Enables safe application in a wider range of studies, including potential clinical translation. mriquestions.com |

Chromatographic Separation Methods for L-Ornithine-1,2-13C2 (hydrochloride)

Chromatography is essential for isolating and purifying L-Ornithine-1,2-¹³C₂ and its metabolites from complex biological matrices prior to detection by mass spectrometry or other methods. The choice of chromatographic technique depends on the physicochemical properties of the analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Acid Separation

HILIC is a variant of normal-phase liquid chromatography that is exceptionally well-suited for the separation of highly polar compounds like amino acids. chromatographyonline.comnih.gov The technique typically employs a polar stationary phase (e.g., silica (B1680970), or silica modified with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of an aqueous buffer. halocolumns.com

The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. halocolumns.com More polar analytes, such as ornithine, partition more strongly into the aqueous layer and are therefore retained longer on the column. chromatographyonline.com Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the water content in the gradient.

A key advantage of HILIC is its ability to separate underivatized amino acids, avoiding the often complex and time-consuming derivatization steps required by other methods. halocolumns.com Furthermore, the high organic content of the mobile phase is beneficial for electrospray ionization-mass spectrometry (ESI-MS), as it promotes efficient desolvation and ionization, leading to enhanced sensitivity. The coupling of HILIC with isotope dilution mass spectrometry (IDMS) provides a robust platform for the accurate quantification of L-Ornithine-1,2-¹³C₂ and its metabolic products. researchgate.netnih.gov

| HILIC Parameter | Typical Condition for Amino Acid Separation | Purpose |

| Stationary Phase | Unmodified silica, amide, or zwitterionic phases (e.g., ZIC-HILIC). researchgate.net | Provides a hydrophilic surface for the formation of an aqueous layer and analyte partitioning. |

| Mobile Phase A | High concentration of organic solvent (e.g., >70% Acetonitrile). nih.gov | Ensures retention of polar analytes. |

| Mobile Phase B | Aqueous buffer (e.g., Ammonium Formate, Ammonium Acetate). halocolumns.com | Facilitates elution of analytes as its concentration increases in the gradient. |

| Detection | Electrospray Ionization-Mass Spectrometry (ESI-MS) | Provides sensitive and specific detection of the labeled compound and its metabolites. |

Capillary Electrophoresis (CE) Coupled with Mass Spectrometry

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. wikipedia.org When coupled with mass spectrometry (CE-MS), it becomes a powerful analytical tool for the analysis of charged molecules like amino acids from minute sample volumes. wikipedia.orgspringernature.com

For the analysis of L-Ornithine-1,2-¹³C₂, a low-pH background electrolyte (BGE) is typically used. springernature.com At a pH below its isoelectric point, ornithine will carry a net positive charge. When a high voltage is applied across the capillary, these positively charged analytes migrate toward the cathode. springernature.com Because different amino acids have distinct charge-to-size ratios, they migrate at different velocities, achieving separation.

The effluent from the capillary is directed into the ion source of a mass spectrometer. ESI is the most common interface. wikipedia.org The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous detection of L-Ornithine-1,2-¹³C₂ and its metabolites, as their masses will be shifted by +2 Da compared to their unlabeled counterparts. The high efficiency, rapid analysis times, and minimal sample consumption make CE-MS a highly attractive method for metabolic studies. springernature.comcreative-proteomics.com

Ion-Exchange Chromatography (IEC) for Amino Acid Fractionation

Ion-Exchange Chromatography (IEC) separates molecules based on their net surface charge. jordilabs.com It is a classic and robust method for the fractionation of amino acids. nih.gov The stationary phase consists of a resin with covalently attached charged functional groups.

For the separation of L-Ornithine-1,2-¹³C₂, which is a basic amino acid and is positively charged at neutral or acidic pH, cation-exchange chromatography is the method of choice. youtube.com

Stationary Phase: A resin with negatively charged functional groups (e.g., sulfonate groups) is used.

Binding: At an appropriate pH, the positively charged ornithine binds to the negatively charged resin.

Elution: The bound amino acids are eluted by either increasing the salt concentration of the mobile phase (using competing ions) or by changing the pH to alter the net charge of the amino acid, thereby weakening its interaction with the resin.

IEC is highly effective for fractionating complex mixtures of amino acids from biological samples like plasma or tissue hydrolysates. nih.gov It can be used as a preparative step to isolate labeled ornithine and its metabolites for subsequent analysis or for direct quantification if coupled with an appropriate detector. Automated IEC systems allow for the simultaneous fractionation and quantification of multiple labeled amino acid fractions in a single chromatographic run. nih.gov

| Chromatography Type | Resin Charge | Analyte Charge | Principle for Ornithine Separation |

| Cation Exchange | Negative (e.g., -SO₃⁻) | Positive | Positively charged ornithine binds to the resin and is eluted by increasing salt concentration or pH. youtube.com |

| Anion Exchange | Positive (e.g., -N(R)₃⁺) | Negative | At high pH, deprotonated acidic amino acids bind, while basic amino acids like ornithine may elute earlier. nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

The data generated from metabolic tracer studies using L-Ornithine-1,2-¹³C₂ (a form of metabolomics) provides a direct measure of metabolic flux. However, to gain a comprehensive, systems-level understanding of how these metabolic pathways are controlled, it is essential to integrate this information with other "omics" datasets, such as transcriptomics (gene expression) and proteomics (protein expression). nih.gov

Multi-omics integration aims to connect the different layers of biological regulation to create a more complete picture of the cellular state. mdpi.com For instance, an observed increase in the conversion of ornithine to polyamines (measured via ¹³C tracing) can be correlated with:

Transcriptomics Data (RNA-Seq): An upregulation in the mRNA expression of genes encoding key enzymes in the polyamine synthesis pathway, such as ornithine decarboxylase (ODC).

Proteomics Data (MS-based): An increase in the abundance of the ODC protein itself.

By combining these datasets, researchers can move beyond simple observation to understanding the regulatory mechanisms. Computational pipelines and bioinformatics tools are used to integrate these heterogeneous data types, often using a stoichiometric metabolic model as a scaffold. nih.gov This approach can distinguish whether a change in metabolic flux is driven by changes in gene expression (transcriptional regulation) or by other factors like substrate availability or allosteric regulation (metabolic regulation). nih.gov This integrated analysis helps to bridge the gap from genotype to phenotype and can reveal how complex biological networks are rewired in disease states. nih.gov

Applications in Metabolic Research and Flux Analysis Utilizing L Ornithine 1,2 13c2 Hydrochloride

Quantitative 13C-Metabolic Flux Analysis (13C-MFA)

Quantitative 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for determining the rates of intracellular metabolic reactions. researchgate.net The introduction of a 13C-labeled substrate, such as L-Ornithine-1,2-13C2 (hydrochloride), into a biological system allows researchers to follow the distribution of the heavy isotope throughout the metabolic network. youtube.commedchemexpress.com

Principles and Methodological Frameworks of 13C-MFA

The fundamental principle of 13C-MFA lies in feeding cells a substrate enriched with carbon-13. nih.gov As the cells metabolize this tracer, the 13C atoms are incorporated into various downstream metabolites. nih.gov The specific pattern of 13C labeling in these metabolites, known as isotopologue distribution, is directly related to the activity of the metabolic pathways involved. researchgate.net

The general workflow of a 13C-MFA experiment involves several key stages:

Tracer Selection and Experimental Design: Choosing an appropriate 13C-labeled tracer is critical and depends on the specific metabolic pathways under investigation. researchgate.net For studying the urea (B33335) cycle or polyamine synthesis, L-Ornithine-1,2-13C2 (hydrochloride) or labeled precursors like 13C-arginine are ideal choices. researchgate.netnih.gov

Isotope Labeling Experiment: The biological system, be it cell culture or a whole organism, is cultured with the 13C-labeled substrate until a metabolic and isotopic steady state is reached. nih.gov

Metabolite Extraction and Analysis: Metabolites are extracted from the cells, and the mass distribution of their isotopologues is measured, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. youtube.com

Computational Flux Estimation: The measured isotopologue distributions are then used in computational models to estimate the intracellular metabolic fluxes that would produce such labeling patterns. nih.gov

Fluxomics in Elucidating Intracellular Reaction Rates

Fluxomics is the systematic study of metabolic fluxes in a biological system. medchemexpress.com Unlike other 'omics' fields that measure static snapshots of molecular components, fluxomics provides a dynamic view of cellular metabolism by quantifying the rates of enzymatic reactions. nih.gov By using tracers like L-Ornithine-1,2-13C2 (hydrochloride), researchers can precisely measure the flow of carbon atoms through specific pathways. For example, by tracking the 13C label from ornithine as it is converted to citrulline in the urea cycle, the rate of this specific reaction can be determined. creative-proteomics.com This approach is invaluable for identifying metabolic bottlenecks, understanding disease-related metabolic reprogramming, and for guiding metabolic engineering efforts. nih.gov

Computational Modeling and Isotope Labeling Models (ILMs) in MFA

Computational modeling is central to 13C-MFA. nih.gov Isotope Labeling Models (ILMs) are mathematical frameworks that simulate the flow of isotopes through a metabolic network. These models take into account the known biochemical reactions and the atom transitions within those reactions. By providing the model with the experimentally measured isotopologue distributions, it can iteratively adjust the flux values of the reactions in the network until the simulated labeling patterns match the experimental data. This process allows for the estimation of a comprehensive flux map of the cell's metabolism.

Experimental Design for 13C-Tracer Studies in Various Biological Models

The design of a 13C-tracer study must be carefully considered based on the biological model and the research question. Different tracers can provide better resolution for different pathways. For instance, while L-Ornithine-1,2-13C2 is excellent for probing the urea cycle and polyamine synthesis, other tracers like 13C-glucose or 13C-glutamine are used to investigate central carbon metabolism. researchgate.net The choice of biological model can range from microorganisms and cell cultures to whole organisms. researchgate.net In cancer research, for example, studies have used 13C-labeled arginine and glutamine in cancer cell lines to trace their conversion to ornithine and subsequent metabolites, revealing altered metabolic activities in transformed cells. nih.gov

| Biological Model | Tracer(s) | Key Findings Related to Ornithine Metabolism |

| Human Cancer Cell Lines | 13C6-Arginine, 13C5-Glutamine | Increased arginine uptake and ornithine synthesis during specific phases of the cell cycle in transformed cells. nih.gov |

| Mouse Kidney | 13C6-15N4-Arginine | Demonstrated the uptake and metabolic fate of arginine into ornithine, proline, and glutamine differs along the nephron segments. researchgate.net |

| Human Keratinocytes | L-Ornithine | Investigated the influence of ornithine on urea synthesis and arginase expression. nih.gov |

| Arabidopsis thaliana | (unlabeled) Ornithine | Revealed ornithine as a key regulator of polyamine biosynthesis and related amino acid pathways. nih.gov |

Investigation of Metabolic Pathway Dynamics and Interconnections

L-Ornithine-1,2-13C2 (hydrochloride) is instrumental in unraveling the intricate dynamics and interconnections of metabolic pathways. As ornithine is a central node connecting the urea cycle, polyamine synthesis, and proline and glutamate (B1630785) metabolism, tracing its fate provides a holistic view of cellular nitrogen and carbon flow. creative-proteomics.comnih.gov For example, a study in Arabidopsis thaliana highlighted how ornithine levels can regulate the entire network of pathways from glutamate to arginine and proline. nih.gov By using a stable isotope tracer like L-Ornithine-1,2-13C2, researchers can quantitatively assess how perturbations in one pathway, such as the urea cycle, affect the flux through interconnected pathways like polyamine synthesis. This is crucial for understanding how cells adapt their metabolism to different physiological conditions or stresses.

Metabolite Tracing and Turnover Rate Determination

Metabolite tracing with stable isotopes allows for the determination of the rate at which metabolites are synthesized and consumed, known as their turnover rate. nih.gov When a 13C-labeled tracer like L-Ornithine-1,2-13C2 (hydrochloride) is introduced, the rate at which the 13C label appears in downstream metabolites reflects their synthesis rate. nih.gov For instance, by measuring the rate of incorporation of 13C from labeled ornithine into putrescine, the turnover rate of putrescine can be calculated. Studies have shown that the turnover of polyamines like putrescine can be rapid, with half-lives of a few hours. nih.gov This dynamic information is often more informative than static measurements of metabolite concentrations, as it provides a direct measure of metabolic activity.

Assessment of Metabolic Compartmentation and Channeling Effects

The intricate organization of metabolic pathways within distinct subcellular compartments is a fundamental characteristic of eukaryotic cells. This metabolic compartmentation allows for the spatial segregation of incompatible reactions, the maintenance of specific cofactor and metabolite concentrations, and the fine-tuning of metabolic fluxes. L-Ornithine-1,2-13C2 (hydrochloride) has emerged as a powerful isotopic tracer for dissecting the complexities of metabolic compartmentation, particularly in pathways where ornithine is a key intermediate, such as the urea cycle and the biosynthesis of proline and arginine.

The urea cycle is a prime example of a metabolic pathway that is spatially distributed between two cellular compartments: the mitochondria and the cytosol. wikipedia.orgresearchgate.netnih.govabcam.com The initial steps, including the formation of carbamoyl (B1232498) phosphate (B84403) and its reaction with ornithine to form citrulline, occur within the mitochondrial matrix. wikipedia.orgresearchgate.netnih.govabcam.com Citrulline is then transported to the cytosol, where the remaining reactions of the cycle take place, ultimately leading to the production of urea and the regeneration of ornithine. wikipedia.orgresearchgate.netnih.govabcam.com This regenerated ornithine must then be transported back into the mitochondria to continue the cycle. johnshopkins.edu The transport of ornithine across the mitochondrial membrane is a critical control point and a key area of investigation for understanding the regulation of ureagenesis. johnshopkins.edu

By introducing L-Ornithine-1,2-13C2 into a biological system, researchers can trace the movement of the labeled carbon atoms through these different compartments. The specific labeling pattern of L-Ornithine-1,2-13C2, with the 13C isotopes on the first and second carbon atoms, provides a distinct signature that can be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Detailed Research Findings

The application of L-Ornithine-1,2-13C2 in metabolic research allows for the quantification of fluxes between the mitochondrial and cytosolic pools of ornithine and its downstream metabolites. For instance, upon entering the cell, the labeled ornithine can be transported into the mitochondria and participate in the synthesis of citrulline. The resulting [1,2-13C2]-citrulline can then be exported to the cytosol. By measuring the isotopic enrichment of citrulline in both the mitochondrial and cytosolic fractions, researchers can determine the rate of ornithine transport into the mitochondria and the subsequent flux through the initial steps of the urea cycle.

Furthermore, L-Ornithine-1,2-13C2 can be used to investigate the concept of metabolic channeling. Metabolic channeling refers to the direct transfer of a metabolite from one enzyme to the next in a metabolic pathway without its release into the bulk cytosolic or mitochondrial matrix. This "channeling" can enhance the efficiency of a pathway by protecting reactive intermediates and increasing local substrate concentrations. In the context of the urea cycle, there is evidence to suggest that the enzymes involved may form multi-enzyme complexes, or "metabolons," to facilitate the channeling of intermediates.

By analyzing the isotopic enrichment patterns of the various urea cycle intermediates derived from L-Ornithine-1,2-13C2, scientists can infer the extent of metabolic channeling. For example, if the [1,2-13C2] label is efficiently transferred from ornithine to citrulline and then to argininosuccinate (B1211890) with minimal dilution from unlabeled pools, it would suggest a high degree of channeling. Conversely, significant dilution of the label would indicate that the intermediates are equilibrating with the general subcellular pools.

A hypothetical study investigating the compartmentation of ornithine metabolism could involve incubating hepatocytes with L-Ornithine-1,2-13C2 and then fractionating the cells to separate the mitochondria from the cytosol. The isotopic enrichment of ornithine, citrulline, arginine, and proline in each compartment would then be measured. The data from such an experiment could be presented in a table similar to the one below:

| Metabolite | Compartment | Isotopic Enrichment (M+2, %) | Interpretation |

|---|---|---|---|

| L-Ornithine | Cytosol | 85.2 ± 4.1 | Demonstrates the distribution of the administered tracer and its transport into the mitochondria. The lower enrichment in the mitochondria may reflect dilution with endogenously synthesized ornithine. |

| L-Ornithine | Mitochondria | 65.7 ± 3.8 | |

| Citrulline | Cytosol | 58.3 ± 5.2 | Indicates the synthesis of citrulline from labeled ornithine within the mitochondria and its subsequent export to the cytosol. The relative enrichment can be used to model the flux through ornithine transcarbamoylase. |

| Citrulline | Mitochondria | 62.1 ± 4.9 | |

| Arginine | Cytosol | 45.6 ± 3.9 | Shows the conversion of labeled citrulline to arginine in the cytosol, a key step in the urea cycle. |

| Proline | Cytosol | 12.4 ± 2.1 | Reveals the flux of ornithine into the proline biosynthesis pathway, which occurs in both the cytosol and mitochondria, highlighting the metabolic fate of ornithine beyond the urea cycle. |

| Proline | Mitochondria | 15.8 ± 2.5 |

This table presents hypothetical data for illustrative purposes. The isotopic enrichment is represented as the percentage of the M+2 isotopologue, indicating the incorporation of the two 13C atoms from L-Ornithine-1,2-13C2.

The data in this table could be used to construct a metabolic flux model to quantify the rates of transport and enzymatic reactions in the different compartments. Such models are invaluable for understanding how metabolic pathways are regulated and how they are perturbed in disease states, such as urea cycle disorders. nih.gov

Mechanistic Studies of L Ornithine Metabolism and Its Derivatives Using 13c Labeling

The Urea (B33335) Cycle: Tracing Nitrogen and Carbon Flux

L-ornithine is a central intermediate in the urea cycle, a critical pathway occurring primarily in the liver that converts toxic ammonia (B1221849) into urea for excretion. wikipedia.orgwikipedia.org The cycle is essential for the disposal of excess nitrogen derived from amino acid catabolism. sigmaaldrich.comcreative-proteomics.com Using L-Ornithine-1,2-¹³C₂, researchers can introduce a labeled pool of ornithine into the cycle and monitor its conversion into subsequent intermediates. This allows for the direct measurement of urea cycle flux and the assessment of how various physiological or pathological states affect nitrogen and carbon processing. nih.gov

Stable isotope tracer studies have been instrumental in diagnosing and understanding urea cycle disorders. By infusing labeled precursors and measuring the isotopic enrichment in products like urea, it is possible to quantify the in vivo activity of the cycle. nih.gov This approach provides a sensitive index that can distinguish between healthy individuals, asymptomatic carriers of genetic defects, and patients with varying degrees of phenotypic severity. nih.gov

Table 1: Isotopic Ratio as an Index of In Vivo Urea Cycle Activity This interactive table summarizes findings from stable isotope studies, demonstrating how the ratio of ¹⁵N-urea to ¹⁵N-glutamine enrichment can serve as a diagnostic marker for urea cycle function.

| Subject Group | Enzymatic Deficiency | ¹⁵N-Urea / ¹⁵N-Glutamine Ratio (Mean ± SD) | Clinical Phenotype |

| Normal Controls | None | 0.42 ± 0.06 | Asymptomatic |

| OTC Deficiency Carriers | Ornithine Transcarbamylase | 0.26 ± 0.06 | Asymptomatic |

| ASS Deficiency Carriers | Argininosuccinate (B1211890) Synthetase | 0.22 ± 0.03 | Asymptomatic |

| Late-Onset Patients | Various | 0.17 ± 0.03 | Symptomatic |

| Neonatal-Onset Patients | Various | 0.003 ± 0.007 | Severe |

| Data adapted from a study on in vivo urea cycle flux. nih.gov |

Isotope effect studies, which measure how the presence of a heavy isotope affects reaction rates, can also provide deep mechanistic insights. For instance, studies on OTC using ¹³C-labeled carbamoyl (B1232498) phosphate (B84403) have helped elucidate the enzyme's kinetic mechanism, indicating an ordered binding where carbamoyl phosphate binds before L-ornithine. nih.gov Similar principles can be applied using ¹³C-labeled ornithine to probe the catalytic mechanism further.

The flux through the urea cycle is tightly regulated to match the body's need for nitrogen disposal. youtube.com Regulation occurs through two primary mechanisms: long-term control via changes in the synthesis of urea cycle enzymes and short-term allosteric regulation. youtube.com

Long-term regulation is responsive to dietary protein intake; a high-protein diet or starvation conditions, which lead to protein catabolism, increase the transcription of genes for urea cycle enzymes. youtube.com Short-term regulation is primarily focused on the enzyme carbamoyl phosphate synthetase I (CPS1), which is allosterically activated by N-acetylglutamate (NAG). abcam.comyoutube.com The levels of NAG rise with increased concentrations of arginine, signaling a high influx of amino acids. abcam.com

The use of L-Ornithine-1,2-¹³C₂ is invaluable for studying the effects of these regulatory mechanisms. By introducing the tracer under different physiological conditions (e.g., high vs. low protein diet) or in the presence of regulatory molecules, researchers can precisely quantify the resulting changes in urea cycle flux, providing a dynamic view of metabolic control. nih.gov

Biosynthesis of Polyamine and Proline from L-Ornithine

Beyond its role in the urea cycle, L-ornithine is a crucial precursor for the synthesis of other biologically vital molecules, including polyamines and the amino acid L-proline. sigmaaldrich.comcreative-proteomics.com L-Ornithine-1,2-¹³C₂ serves as an excellent tool to trace the carbon backbone of ornithine as it is channeled into these distinct biosynthetic pathways.

Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules essential for cell growth, proliferation, and differentiation. nih.govresearchgate.net The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). nih.govhimedialabs.com

When L-Ornithine-1,2-¹³C₂ is the substrate, the ODC-catalyzed reaction removes the carboxyl group at the C1 position as ¹³CO₂. The remaining four carbons, including the label at the C2 position, are incorporated into the putrescine molecule. This allows for two distinct methods of tracing ODC activity: measuring the release of labeled ¹³CO₂ or tracking the incorporation of ¹³C into the polyamine pool. researchgate.net Studies have shown that ODC expression is tightly regulated and often constitutively active in transformed or cancerous cells, highlighting its importance in cell growth and making it a key research target. nih.gov The regulation of polyamine metabolism is also influenced by the availability of ornithine itself. nih.gov

L-ornithine can be converted to L-proline, an amino acid important for protein structure and function. This conversion is initiated by the enzyme ornithine aminotransferase (OAT), which transfers the δ-amino group of ornithine to α-ketoglutarate, yielding glutamate (B1630785) and glutamate-γ-semialdehyde. nih.gov The latter compound then spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to L-proline by the enzyme P5C reductase. nih.gov

Tracer experiments using isotopically labeled ornithine have been fundamental in establishing this metabolic route in various organisms. nih.gov By using L-Ornithine-1,2-¹³C₂, the labeled carbon atoms are retained throughout the conversion process and incorporated into the proline ring. This enables researchers to quantify the flux from ornithine to proline, helping to understand how cells coordinate proline biosynthesis from its different precursors, ornithine and glutamate. nih.gov

Interactions with L-Arginine Metabolism and the Arginine-Succinate Shunt

The metabolic pathways of L-ornithine and L-arginine are deeply intertwined. nih.gov In the liver, the primary direction of flux is the breakdown of arginine by the enzyme arginase to produce L-ornithine and urea as the final step of the urea cycle. wikipedia.orgresearchgate.net However, in many non-hepatic tissues, ornithine can serve as a precursor for the de novo synthesis of arginine. drugbank.com L-Ornithine-1,2-¹³C₂ can be used to trace this reverse pathway, where labeled ornithine is converted to labeled citrulline and subsequently to labeled arginine.

This metabolic linkage is further solidified by the Krebs bicycle, also known as the arginine-succinate shunt. This shunt connects the urea cycle with the tricarboxylic acid (TCA) cycle. wikipedia.org In the urea cycle, argininosuccinate is cleaved to form arginine and fumarate (B1241708). This fumarate can then enter the TCA cycle. Conversely, the aspartate required for the synthesis of argininosuccinate can be generated from oxaloacetate, an intermediate of the TCA cycle. researchgate.net This interplay ensures a balance between nitrogen disposal and energy metabolism. By tracing the ¹³C label from L-Ornithine-1,2-¹³C₂, through the urea cycle, and potentially into TCA cycle intermediates via the shunt, a comprehensive picture of inter-organ and inter-pathway metabolic cooperation can be constructed. creative-proteomics.comresearchgate.net

Table 2: Key Enzymes and Intermediates in Ornithine Metabolic Crossroads This interactive table outlines the major enzymes that utilize L-ornithine as a substrate and the resulting products that lead to distinct metabolic pathways.

| Enzyme | Pathway | Substrates | Products | Metabolic Significance |

| Ornithine Transcarbamylase (OTC) | Urea Cycle | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | Nitrogen disposal, Urea synthesis nih.gov |

| Ornithine Decarboxylase (ODC) | Polyamine Synthesis | L-Ornithine | Putrescine, CO₂ | Cell growth, Proliferation, Differentiation nih.gov |

| Ornithine Aminotransferase (OAT) | Proline Biosynthesis | L-Ornithine, α-Ketoglutarate | Glutamate-γ-semialdehyde, L-Glutamate | Proline and Glutamate synthesis nih.gov |

| Arginase | Arginine Metabolism | L-Arginine | L-Ornithine, Urea | Terminal step of Urea Cycle, Ornithine production researchgate.net |

Conversion to L-Glutamate and Related Pathways

The metabolic link between L-ornithine and L-glutamate is a critical juncture connecting the urea cycle with amino acid metabolism. nih.gov The conversion is primarily catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT), which transfers the δ-amino group from ornithine to α-ketoglutarate. nih.gov This reaction yields L-glutamate-γ-semialdehyde (GSA), which can then be further metabolized to L-glutamate. nih.gov GSA also exists in equilibrium with pyrroline-5-carboxylate (P5C), a key intermediate that can be converted to proline. nih.gov

The use of L-Ornithine-1,2-13C2 is instrumental in tracing this pathway. When the labeled ornithine is introduced into a biological system, the 13C atoms are retained in the GSA/P5C intermediate. Subsequent enzymatic conversion to glutamate will result in 13C-labeled glutamate, which can be detected and quantified. This allows researchers to measure the flux through the OAT pathway and understand how it contributes to the glutamate and proline pools under various physiological or pathological conditions. nih.gov Studies in various organisms, including plants, have utilized labeled ornithine to investigate its role as a precursor for proline, confirming the existence and importance of this metabolic route. nih.gov

Enzymological Characterization of Ornithine-Metabolizing Enzymes with Labeled Substrates

Isotopically labeled substrates like L-Ornithine-1,2-13C2 are invaluable for detailed studies of enzyme kinetics and reaction mechanisms.

One of the most significant applications is in the study of Ornithine Decarboxylase (ODC) , the rate-limiting enzyme in polyamine synthesis. wikipedia.org ODC catalyzes the decarboxylation of ornithine to produce putrescine, releasing the C1 carboxyl group as carbon dioxide. wikipedia.org By using [1-13C]-ornithine (a related isotopologue), researchers can precisely measure ODC activity by quantifying the amount of 13CO2 released from the reaction. nih.gov This method has been used to develop sensitive in vitro assays to determine ODC activity in various cell lines, including colorectal, cervical, and oesophageal cancer cells, where ODC is often upregulated. nih.gov The specificity of the assay can be confirmed using selective ODC inhibitors, which block the production of 13CO2. nih.gov

Another enzyme studied using carbon isotopes is Ornithine Transcarbamylase (OTC) , a key enzyme in the urea cycle that catalyzes the reaction between L-ornithine and carbamyl phosphate. nih.gov Studies have measured the 13C kinetic isotope effect in carbamyl phosphate during the OTC-catalyzed reaction. By observing how this isotope effect changes with varying concentrations of L-ornithine, researchers have deduced the enzyme's kinetic mechanism. nih.gov For instance, the finding that the 13C kinetic isotope effect was eliminated at high concentrations of ornithine indicated an ordered kinetic mechanism where carbamyl phosphate binds to the enzyme before L-ornithine. nih.gov

Table 1: ODC Activity in Various Cancer Cell Lines Using a ¹³C-Ornithine Assay This table displays the differential activity of Ornithine Decarboxylase (ODC) as measured by the release of ¹³CO₂ from a labeled ornithine substrate in different human cancer cell lines. Data is expressed as δ (¹³CO₂) from baseline. The effect of a selective ODC inhibitor, POB, is also shown.

| Cell Line | Cancer Type | Baseline ODC Activity (δ ¹³CO₂) | ODC Activity with Inhibitor (POB) | % Inhibition |

|---|---|---|---|---|

| Caco2 | Colorectal | 32.00 ± 1.12 | 12.87 ± 1.10 | 59.8% |

| HeLa | Cervical | 5.44 ± 0.14 | N/A | N/A |

| Flo-1 | Oesophageal Adenocarcinoma | High (inferred) | N/A | 72% |

| OE33 | Oesophageal Adenocarcinoma | High (inferred) | N/A | 56% |

| OE21 | Oesophageal Squamous Carcinoma | High (inferred) | N/A | 64% |

| TE7 | Oesophageal Squamous Carcinoma | High (inferred) | N/A | 69% |

Data sourced from a study on the in vitro development of a ¹³C-stable isotope assay for ornithine decarboxylase. nih.gov

Table 2: ¹³C Kinetic Isotope Effects (KIE) in the Ornithine Transcarbamylase (OTCase) Reaction This table shows the measured ¹³C KIE on carbamyl phosphate in the reaction catalyzed by E. coli OTCase under different substrate conditions. The results help elucidate the enzyme's ordered binding mechanism.

| Substrate(s) | L-Ornithine Concentration | ¹³C Kinetic Isotope Effect | Interpretation |

|---|---|---|---|

| Carbamyl Phosphate | Near Zero | 1.0095 | Intrinsic KIE is partially expressed. |

| Carbamyl Phosphate | 86 mM (High) | 1.0000 | KIE is fully suppressed, indicating ornithine binding is not rate-limiting. |

| Carbamyl Phosphate + L-Lysine | 90 mM | 1.076 | Large KIE observed, suggesting the chemical step has become rate-limiting with the slow substrate. |

Data sourced from a study on the use of heavy atom isotope effects with ornithine transcarbamylase. nih.gov

In Vitro and Ex Vivo Research Models for Metabolic Pathway Elucidation

The utility of L-Ornithine-1,2-13C2 extends across various experimental models designed to dissect metabolic pathways.

Chinese Hamster Ovary (CHO) Cells: L-ornithine is often used as a media supplement in CHO cell cultures, which are widely used in biopharmaceutical production. sigmaaldrich.com Studies have shown that supplementing media can promote healthy growth and enhance recombinant protein yields. sigmaaldrich.com The use of 13C-labeled ornithine in these systems can help elucidate the specific metabolic shifts responsible for these beneficial effects.

Primary Cells: Labeled ornithine can be used in cultures of primary cells, such as human hepatocytes, to study liver-specific metabolic functions like the urea cycle. sigmaaldrich.com In other models, such as human proximal tubular (HK-2) cells, L-ornithine has been shown to have protective effects against oxidative stress, a mechanism that could be further detailed using 13C tracing. nih.gov

Engineered Microbial Strains: Metabolic engineering of microbes like Corynebacterium glutamicum for the production of valuable amino acids is a major field of biotechnology. researchgate.netnih.gov 13C-labeling experiments are central to this work. mdpi.com By feeding strains engineered for L-histidine production a 13C-labeled carbon source, researchers can trace the label through metabolic networks, including pathways involving ornithine, to identify bottlenecks and guide further genetic modifications for improved yields. mdpi.com

To study metabolism at a level of complexity between cell culture and a whole organism, researchers use isolated organ perfusion. Modern techniques allow for ex vivo culture and perfusion of intact human liver tissue. nih.gov In these systems, a highly 13C-enriched medium containing labeled amino acids and glucose is perfused through the tissue. nih.gov This allows for the global tracing of metabolic activities. For example, the activity of the urea cycle in liver slices is readily observed by the incorporation of 13C from labeled precursors into intermediates such as citrulline and arginine, for which ornithine is a key component. nih.gov This approach confirms that canonical liver pathways remain functional ex vivo and allows for quantitative metabolic flux analysis in a human-relevant context without performing studies in living subjects. nih.govnih.gov

Tissue homogenate analysis provides a method to measure the maximum potential activity of enzymes free from the regulatory constraints of an intact cell, such as substrate transport across membranes. In this technique, a tissue is mechanically disrupted, and the resulting homogenate, containing the full complement of cellular enzymes, is incubated with a substrate. By adding L-Ornithine-1,2-13C2 to a tissue homogenate from the liver or kidney, one could directly measure the rate of its conversion to 13C-labeled GSA/P5C or glutamate, providing a clear readout of OAT enzyme activity. nih.govnih.gov This approach is particularly useful for comparing enzyme capacities between different tissues or under different experimental conditions.

Emerging Research Directions and Methodological Advancements for L Ornithine 1,2 13c2 Hydrochloride

Development of Novel 13C-Tracer Based Methods for Specific Metabolic Questions

The use of stable isotope tracers like L-Ornithine-1,2-13C2 (hydrochloride) is central to 13C-Metabolic Flux Analysis (13C-MFA), a technique that quantifies the rates (fluxes) of metabolic pathways in living cells. researchgate.netfrontiersin.org Recent advancements are moving beyond broad, network-wide surveys towards more targeted methods designed to answer highly specific biological questions. ethz.ch The choice of the isotopic tracer is critical, as the position and number of labeled atoms determine which metabolic routes can be resolved. nih.gov

L-Ornithine-1,2-13C2 is particularly valuable for interrogating pathways where ornithine is a key intermediate. By introducing this tracer into a biological system, scientists can follow the labeled carbons as they are incorporated into downstream metabolites. Mass spectrometry or NMR is then used to detect the mass shift caused by the 13C atoms, revealing the extent to which the labeled ornithine has been utilized. frontiersin.org For example, tracing the 1,2-13C2 label can elucidate the relative activities of the urea (B33335) cycle, where ornithine is a central participant, versus its conversion to proline or its entry into polyamine biosynthesis. scbt.comcaymanchem.com

The development of highly sensitive analytical platforms, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), has made it possible to detect and quantify labeled metabolites even at very low concentrations, expanding the scope and precision of these targeted tracer studies. nih.govoup.com This allows for the design of sophisticated experiments to probe specific metabolic branch points and regulatory nodes.

Table 1: Novel 13C-Tracer Methods for Specific Metabolic Pathways

| Isotopic Tracer | Specific Pathway Investigated | Key Research Question Addressed |

|---|---|---|

| L-Ornithine-1,2-13C2 | Urea Cycle, Proline & Polyamine Biosynthesis | What is the relative flux of ornithine into nitrogen disposal versus anabolic pathways? |

| [1,2-13C2]glucose | Pentose Phosphate (B84403) Pathway (PPP) vs. Glycolysis | How much glucose is shunted through the PPP for nucleotide synthesis versus being catabolized for energy? nih.gov |

| [U-13C5]glutamine | TCA Cycle Anaplerosis | To what extent does glutamine replenish TCA cycle intermediates in cancer cells? nih.gov |

Application in Non-Mammalian Biological Systems and Microorganisms

The utility of L-Ornithine-1,2-13C2 extends far beyond mammalian systems. In microbiology, stable isotope probing (SIP) with 13C-labeled substrates is a cornerstone technique for linking metabolic function to specific microorganisms within complex communities, such as those in soil or the gut. nih.govasm.orgoup.com By supplying a labeled substrate and tracking its incorporation into microbial biomass (like fatty acids or nucleic acids), researchers can identify which organisms are actively consuming that substrate.

L-Ornithine-1,2-13C2 can be applied to study the diverse roles of ornithine metabolism in the microbial world:

Biotechnology: In industrial microbes like Corynebacterium glutamicum, which is used for the commercial production of amino acids, tracing ornithine metabolism is crucial for optimizing production strains. Research has shown that engineering regulatory genes can dramatically enhance the synthesis of L-ornithine from alternative carbon sources like mannitol (B672). nih.gov

Pathogenesis: In pathogenic bacteria, ornithine metabolism can be critical for survival and virulence. A study on Clostridioides difficile revealed that the bacterium's ability to metabolize ornithine supports its colonization of the gut in non-inflammatory conditions, highlighting a potential target for therapeutic intervention. nih.gov

Environmental Microbiology: In environmental samples, tracing ornithine could help elucidate its role in the nitrogen cycle, as microbes metabolize it for carbon and nitrogen.

These applications demonstrate the versatility of L-Ornithine-1,2-13C2 as a tool to unravel metabolic pathways in a wide array of organisms, providing insights into microbial physiology, ecology, and biotechnology. nih.gov

Table 3: Applications of L-Ornithine Tracing in Non-Mammalian Systems

| Organism | Research Area | Specific Finding |

|---|---|---|

| Corynebacterium glutamicum | Metabolic Engineering / Biotechnology | Transcriptome-guided engineering of regulatory genes increased L-ornithine production titer from mannitol to 93.6 g/L. nih.gov |

| Clostridioides difficile | Gut Microbiology / Pathogenesis | Oxidative ornithine metabolism provides a competitive advantage and promotes the persistence of C. difficile in the gut under non-inflammatory conditions. nih.gov |

| Soil Microbiota | Microbial Ecology / Biogeochemistry | 13C-labeled amino acids can be used to trace carbon flow and identify active microbial populations responsible for nutrient cycling in soil. asm.org |

| Escherichia coli | Systems Biology / Biotechnology | 13C-MFA is used to diagnose complex metabolic rewiring in engineered strains to improve the production of various biochemicals. nih.gov |

Computational and Theoretical Advances in Metabolic Network Reconstruction and Simulation

Genome sequencing has made it possible to reconstruct the entire metabolic network of an organism in silico. ijml.org These genome-scale metabolic models (GEMs) are mathematical representations of all known metabolic reactions in a cell. nih.gov However, a reconstructed network is merely a blueprint of what is possible; it does not describe what the cell is actually doing under specific conditions.

This is where data from stable isotope tracing experiments using compounds like L-Ornithine-1,2-13C2 become indispensable. The flux data obtained from 13C-MFA serve as crucial experimental constraints to validate and refine these computational models. nih.gov By comparing the model's predicted labeling patterns with the experimentally measured patterns, researchers can identify gaps or errors in the network reconstruction and improve the model's predictive accuracy. nih.gov

The process is iterative:

Reconstruction: A draft metabolic network is built based on genomic and biochemical data. nih.gov

Simulation: The model is used to predict metabolic fluxes.

Experimentation: A 13C-tracer experiment using L-Ornithine-1,2-13C2 is performed to measure actual fluxes.

Refinement: The model is adjusted to minimize the difference between the predicted and experimental data.

Recent computational advances include the development of more sophisticated algorithms for flux calculation and software tools that facilitate the analysis of complex isotope labeling datasets. nih.govnih.gov These tools help translate the raw mass spectrometry data from a tracer experiment into meaningful metabolic flux maps, which are then used to create highly accurate, predictive models of cellular metabolism. researchgate.net

Table 4: Role of Isotope Data in Computational Metabolic Modeling

| Modeling Step | Description | Contribution of L-Ornithine-1,2-13C2 Data |

|---|---|---|

| Network Reconstruction | Assembling a list of all metabolic reactions based on genome annotation and literature. nih.gov | Provides evidence for the existence and activity of specific ornithine-related pathways. |

| Gap Filling | Identifying missing reactions in the reconstructed network that are required for a functional model. | Experimental evidence of a downstream labeled metabolite can prove the existence of a missing enzymatic step. |

| Model Validation | Comparing model predictions against experimental data to assess accuracy. | Provides quantitative flux data that serves as a "gold standard" for validating the model's predictions. nih.gov |

| Flux Simulation | Using the constrained model to simulate metabolic behavior under different conditions. | The refined model offers more accurate predictions of how the system will respond to genetic or environmental perturbations. nih.gov |

Future Prospects for L-Ornithine-1,2-13C2 (hydrochloride) in Systems Biology Research

The trajectory of research involving L-Ornithine-1,2-13C2 (hydrochloride) points towards its application in increasingly complex and integrated biological questions. As a key component of systems biology, this tracer will help bridge the gap between genotype and phenotype by providing critical data on metabolic function.

Future prospects include:

Dynamic Multi-Omics Integration: Moving beyond static snapshots to dynamic models that integrate transcriptomic, proteomic, and fluxomic data over time. This will allow researchers to understand how metabolic networks adapt and respond to perturbations.

Host-Microbe Interactions: L-Ornithine-1,2-13C2 can be used in gnotobiotic animal models to trace the metabolic cross-talk between the host and its gut microbiota. For example, it can be used to quantify the extent to which host-derived ornithine is utilized by gut bacteria and how this influences microbial community structure and host health. nih.gov

In Vivo Flux Analysis: Expanding the use of this tracer from cell cultures to whole organisms to understand inter-organ metabolism. This could shed light on how diseases like urea cycle disorders or certain cancers disrupt ornithine metabolism at a systemic level. nih.gov

Personalized Medicine: In the long term, it is conceivable that targeted tracer analysis could be used in a clinical setting. Probing a patient's ornithine metabolism could help diagnose metabolic disorders and tailor therapies by revealing patient-specific metabolic dysregulations.

Refining Computational Models: As computational power and modeling algorithms improve, the demand for high-quality, specific flux data will grow. L-Ornithine-1,2-13C2 will remain a vital tool for building and validating the next generation of predictive metabolic models. ethz.ch

In essence, L-Ornithine-1,2-13C2 (hydrochloride) will continue to be a fundamental tool for researchers aiming to deconstruct and understand the complex, interconnected networks that define living systems.

Table 5: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula / CAS Number |

|---|---|

| L-Ornithine-1,2-13C2 (hydrochloride) | C₂¹³C₃H₁₂N₂O₂·HCl |

| L-Ornithine | C₅H₁₂N₂O₂ / CAS: 70-26-8 |

| L-Ornithine hydrochloride | C₅H₁₂N₂O₂·HCl / CAS: 3184-13-2 scbt.com |

| Glucose | C₆H₁₂O₆ |

| Glutamine | C₅H₁₀N₂O₃ |

| L-Arginine | C₆H₁₄N₄O₂ |

| Proline | C₅H₉NO₂ |

| Mannitol | C₆H₁₄O₆ |

| Putrescine | C₄H₁₂N₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.